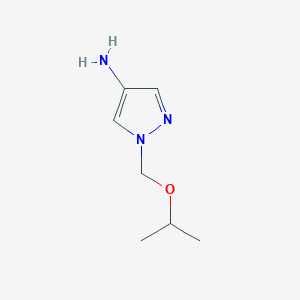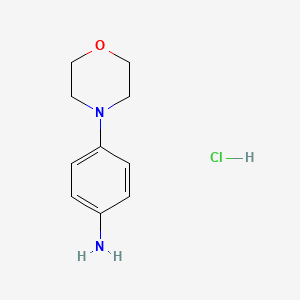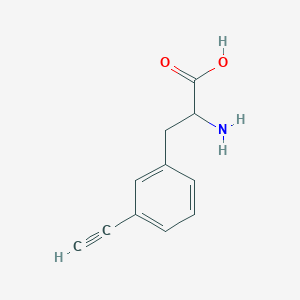
1-(Isopropoxymethyl)-1h-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isopropoxymethyl)-1h-pyrazol-4-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isopropoxymethyl group attached to the nitrogen atom at position 1 and an amine group at position 4. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrazole with isopropoxymethylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chloro-1H-pyrazole and isopropoxymethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-chloro-1H-pyrazole is dissolved in the solvent, and the base is added to the solution. Isopropoxymethylamine is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures (50-70°C) for several hours.
Workup: After completion of the reaction, the mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which can be purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-(Isopropoxymethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amine group at position 4 can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions depending on the desired reaction.
Applications De Recherche Scientifique
1-(Isopropoxymethyl)-1h-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved vary depending on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
1-(Isopropoxymethyl)-1h-pyrazol-4-amine can be compared with other similar compounds in the pyrazole family, such as:
1H-Pyrazol-4-amine: Lacks the isopropoxymethyl group, making it less hydrophobic and potentially altering its biological activity.
1-(Methoxymethyl)-1H-pyrazol-4-amine: Similar structure but with a methoxymethyl group instead of isopropoxymethyl, which may affect its reactivity and solubility.
1-(Ethoxymethyl)-1H-pyrazol-4-amine: Contains an ethoxymethyl group, which may influence its chemical and biological properties differently compared to the isopropoxymethyl derivative.
The uniqueness of this compound lies in its specific substituent groups, which can significantly impact its chemical reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H13N3O |
|---|---|
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
1-(propan-2-yloxymethyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H13N3O/c1-6(2)11-5-10-4-7(8)3-9-10/h3-4,6H,5,8H2,1-2H3 |
Clé InChI |
UQUOSGMEEUFBLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCN1C=C(C=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)


![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)





![tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B12106974.png)



